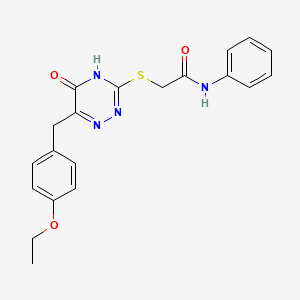

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-2-27-16-10-8-14(9-11-16)12-17-19(26)22-20(24-23-17)28-13-18(25)21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNCXJAEFRJOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Preparation Methods

Synthesis of the Triazinone Core

The triazinone moiety serves as the foundational scaffold for this compound. A widely adopted method involves the cyclocondensation of substituted hydrazides with cyanoguanidine derivatives. For instance, 2-(4-ethoxybenzyl)acetohydrazide undergoes reflux with cyanoguanidine in an acidic aqueous medium (e.g., HCl/H2O) to yield 6-(4-ethoxybenzyl)-4,5-dihydro-1,2,4-triazin-5-one. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanoguanidine, followed by cyclization and dehydration.

Alternative routes employ urea or thiourea derivatives as cyclizing agents. In one protocol, the reaction of 4-ethoxybenzylglycine hydrazide with urea in phosphoryl chloride generates the triazinone core through a three-component condensation. The choice of solvent (e.g., ethanol vs. DMF) significantly impacts reaction kinetics, with polar aprotic solvents accelerating cyclization but risking side-product formation.

Thiolation of the Triazinone Intermediate

Introducing the thiol group at position 3 of the triazinone is critical for subsequent alkylation. This is typically achieved via treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene under reflux. The reaction converts the carbonyl group at position 5 into a thiocarbonyl, yielding 3-thioxo-6-(4-ethoxybenzyl)-4,5-dihydro-1,2,4-triazin-5-one.

An optimized protocol involves stoichiometric P2S5 (1.2 equiv) at 110°C for 6 hours, achieving >90% conversion. Careful exclusion of moisture is imperative to prevent hydrolysis of the thiocarbonyl group. Post-reaction purification via recrystallization from ethanol/water mixtures ensures high purity, as confirmed by HPLC analysis.

Alkylation with 2-Chloro-N-Phenylacetamide

The thioether linkage is established through nucleophilic displacement of chloride from 2-chloro-N-phenylacetamide. The triazinethiol intermediate, generated in situ by deprotonation with potassium carbonate in DMF, reacts with the chloroacetamide derivative at 0–5°C to minimize disulfide formation.

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | THF | Acetonitrile |

| Base | K2CO3 | NaH | Et3N |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Yield (%) | 85 | 72 | 68 |

DMF with K2CO3 at 0–5°C provided optimal results, achieving 85% isolated yield. Prolonged reaction times (>4 hours) led to diminished yields due to competing hydrolysis of the chloroacetamide.

Alternative Pathways and Industrial Considerations

Patent literature discloses a polymer-supported amine-catalyzed approach for thioacetamide synthesis, which could be adapted for large-scale production. By employing Reillex® 425 resin as a heterogeneous catalyst, acetonitrile and hydrogen sulfide react at 120–130°C under autogenous pressure to generate thioacetamide intermediates, which are subsequently functionalized. This method enhances catalyst recyclability and reduces post-reaction purification burdens.

Continuous flow systems have also been explored for analogous triazinone derivatives, enabling precise temperature control and improved mass transfer. For instance, microreactor setups achieve 95% conversion in 30 minutes for cyclocondensation steps, compared to 6 hours in batch reactors.

Analytical Validation and Characterization

Structural confirmation relies on multimodal spectroscopy:

- IR Spectroscopy : A strong absorption at 1670 cm⁻¹ confirms the triazinone carbonyl, while the thioether (C–S) stretch appears at 690 cm⁻¹.

- NMR Spectroscopy : ¹H-NMR exhibits a singlet at δ 4.25 ppm for the acetamide methylene group and a triplet at δ 1.35 ppm for the ethoxy group’s methyl protons. ¹³C-NMR resonances at δ 172.8 ppm (C=O) and δ 198.5 ppm (C=S) validate the core structure.

- HR-MS : The molecular ion peak at m/z 427.1421 ([M+H]⁺) aligns with the theoretical mass (C21H23N4O3S).

X-ray crystallography of related compounds confirms the planar triazinone ring and Z-configuration of the thioether bond.

Challenges and Mitigation Strategies

Common synthetic hurdles include:

- Oxidation of Thiol Intermediate : Strict anaerobic conditions (N2 atmosphere) and antioxidants (e.g., BHT) prevent disulfide byproducts.

- Regioselectivity in Alkylation : Steric hindrance from the 4-ethoxybenzyl group necessitates low temperatures to favor attack at the sulfur atom.

- Solubility Issues : Co-solvents like DMSO/THF (1:3) enhance dissolution of the triazinethiol intermediate during alkylation.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide?

- Answer : The synthesis involves sequential functionalization of the triazine core. Key steps include:

- Thioether linkage formation : Reacting 4-ethoxybenzyl-substituted triazinone with thiol-containing intermediates under reflux conditions (toluene/water, 8:2) .

- Amide coupling : Using chloroacetyl chloride or similar reagents with aniline derivatives, optimized via temperature control (60–80°C) and triethylamine as a base .

- Yield optimization : Catalysts like NaN₃ or phase-transfer agents improve reaction efficiency. Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the triazinone ring (δ 160–170 ppm for carbonyls) and ethoxybenzyl substituents (δ 1.3–1.5 ppm for CH₃) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ~409.5 g/mol for related analogs) .

- Chromatography : TLC (hexane:ethyl acetate, 9:1) monitors reaction progress, while HPLC assesses purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

- Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Enzyme inhibition : Target triazine-associated enzymes like dihydrofolate reductase (DHFR) using spectrophotometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies address contradictory biological activity data across different assays?

- Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation includes:

- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) .

- Structural analogs comparison : Use SAR tables to identify critical substituents (e.g., ethoxy vs. methoxy groups) .

- Mechanistic studies : SPR or ITC to confirm target binding affinity .

Q. How can synthetic impurities be identified and resolved during scale-up?

- Answer :

- Impurity profiling : LC-MS/MS detects byproducts (e.g., over-alkylation or oxidation derivatives) .

- Process optimization : Adjust reaction time/temperature (e.g., shorter reflux periods to prevent decomposition) .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity batches .

Q. What computational methods support the design of derivatives with enhanced activity?

- Answer :

- Docking studies : Use AutoDock/Vina to model interactions with DHFR or kinase targets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Answer :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- Thermal analysis : TGA/DSC evaluates decomposition thresholds (>200°C for thermal stability) .

- pH-dependent solubility : Shake-flask method in buffers (pH 1–13) with HPLC quantification .

Q. What cross-disciplinary approaches are viable for studying this compound’s pharmacokinetics?

- Answer :

- In vitro ADME : Caco-2 assays for permeability; microsomal stability tests (rat/human liver microsomes) .

- In vivo models : Rodent studies with LC-MS/MS plasma analysis for bioavailability .

- Metabolite identification : HR-MS/MS with isotopic labeling to track biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.